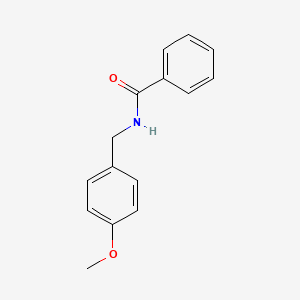









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.C(N(CC)CC)C.C1COCC1.[C:23](Cl)(=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH:8][C:23](=[O:30])[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:5][CH:4]=1
|


|
Name
|
|
|
Quantity
|
181 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CN)C=C1
|
|
Name
|
|
|
Quantity
|
185 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
772 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
185 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
7 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 7° C. or lower for 3 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 14° C.
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (140 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (360 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed successively with 20% brine (0.15 kg×2) and 20% brine (0.22 kg
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
once), and dried over magnesium sulfate (50 g)
|
|
Type
|
ADDITION
|
|
Details
|
Silica gel (22 g) was added to the solution
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered (silica gel precoat)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to 0.67 kg under reduced pressure at 60° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
lower, and the residue was cooled to 5° C
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with cold ethyl acetate (140 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at 50° C.
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(CNC(C2=CC=CC=C2)=O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 257 g | |
| YIELD: PERCENTYIELD | 80.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |